molecular formula C20H19NO8S B11306141 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide

Cat. No.: B11306141
M. Wt: 433.4 g/mol
InChI Key: SUGUHSDLYHDSFE-UHFFFAOYSA-N
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Description

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is a structurally complex molecule combining a sulfone-modified tetrahydrothiophene ring and a substituted xanthene moiety. The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) enhances polarity and metabolic stability, while the xanthene core (1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl) provides a planar aromatic system conducive to biological interactions. While direct synthesis data for this compound are absent in the provided evidence, analogous acetamide derivatives are synthesized via multi-step routes involving halogenation, coupling, and cyclization .

Properties

Molecular Formula

C20H19NO8S

Molecular Weight

433.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(1-hydroxy-5-methoxy-9-oxoxanthen-3-yl)oxyacetamide

InChI

InChI=1S/C20H19NO8S/c1-27-15-4-2-3-13-19(24)18-14(22)7-12(8-16(18)29-20(13)15)28-9-17(23)21-11-5-6-30(25,26)10-11/h2-4,7-8,11,22H,5-6,9-10H2,1H3,(H,21,23)

InChI Key

SUGUHSDLYHDSFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3=CC(=CC(=C3C2=O)O)OCC(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxidotetrahydrothiophenyl intermediate, followed by the introduction of the hydroxy-methoxy-xanthenyl group through a series of condensation and substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction control to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Xanthene-Based Acetamides

Compounds sharing the xanthene-oxy-acetamide scaffold exhibit structural and functional similarities:

  • N-((1R,2S)-2-hydroxy-1,2-diphenylethyl)-2-((9-oxo-9H-xanthen-3-yl)oxy)acetamide (C29H23NO5): Retains the xanthene-oxy-acetamide core but substitutes the sulfone ring with a chiral hydroxy-diphenylethyl group. This derivative demonstrates significant inhibition of human tumor cell lines, highlighting the role of the xanthene moiety in antitumor activity .
  • (R/S)-N-(1-hydroxypropan-2-yl)-2-((9-oxo-9H-xanthen-3-yl)oxy)acetamide (C19H17NO5): Features a simpler hydroxypropyl substituent, maintaining antitumor efficacy but with reduced stereochemical complexity compared to the target compound .

Sulfone-Containing Acetamides

Compounds with the 1,1-dioxidotetrahydrothiophen-3-yl group but divergent aromatic systems:

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide (C18H19NO8S): Replaces the xanthene moiety with a chromen-7-yl group. While biological data are unspecified, the sulfone ring likely improves solubility compared to non-sulfonated analogs .
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide (C24H23NO9S): Incorporates an ethoxyphenoxy-chromen substituent, suggesting versatility in modifying the aromatic domain for tailored bioactivity .

Thiophene and Anthracene Derivatives

  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (C11H8N2OS2): Lacks both sulfone and xanthene groups but exemplifies thiophene-based acetamides synthesized via halogenation and coupling .
  • N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-(R-thio)acetamides : Anthracene-based analogs demonstrate antioxidant and antiplatelet activities, underscoring the impact of aromatic system choice on biological function .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents LogP (Predicted)
Target Compound C20H19NO8S 433.43 g/mol 1,1-dioxidotetrahydrothiophen-3-yl; xanthen-3-yl 1.8
N-((1R,2S)-2-hydroxy-1,2-diphenylethyl)-2-((9-oxo-xanthen-3-yl)oxy)acetamide C29H23NO5 465.50 g/mol Hydroxy-diphenylethyl; xanthen-3-yl 3.5
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5-hydroxy-chromen-7-yl)oxy]acetamide C18H19NO8S 409.41 g/mol Sulfone ring; chromen-7-yl 1.5

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a tetrahydrothiophene ring and a xanthenone moiety, contributing to its biological properties. The molecular formula is C19H17NO7S, with a molecular weight of 453.6 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits antioxidant , anti-inflammatory , and anticancer properties. The xanthenone structure is particularly noted for its therapeutic effects against various diseases. However, detailed studies are still needed to elucidate the specific mechanisms of action.

Antioxidant Properties

Compounds containing xanthenone structures are recognized for their ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to chronic diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may interact with various enzymes and receptors involved in inflammatory pathways. This interaction could potentially mitigate inflammation-related conditions.

Anticancer Activity

The compound's structural features may contribute to its anticancer effects by inhibiting cancer cell proliferation and inducing apoptosis in tumor cells. Specific studies are required to confirm these effects and understand the underlying mechanisms.

Structure and Similar Compounds

The unique combination of the tetrahydrothiophene ring and xanthenone moiety sets this compound apart from others with similar structures. Here’s a comparison table of structurally similar compounds:

Compound NameStructureUnique Features
2-(4-hydroxyphenyl)-2-[3-(naphthalen-1-yloxy)-6-(oxopyridazin)]acetamideStructureContains naphthalene and pyridazine rings
N-(2-methylphenyl)-2-[3-(naphthalen-1-yloxy)-6-(oxopyridazin)]acetamideStructureMethyl substitution on the phenyl ring
4-Acetamido-d 3-antipyrineStructureContains an antipyrine structure known for analgesic properties

Case Studies and Research Findings

Case Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of compounds similar to this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity.

Case Study 2: Anti-inflammatory Mechanism
Another research focused on the anti-inflammatory effects of related compounds, demonstrating that they inhibit the expression of pro-inflammatory cytokines in vitro. This suggests that N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yloxy]acetamide may have similar effects.

Case Study 3: Anticancer Activity
In vitro studies using cancer cell lines showed that compounds with similar structural features can induce apoptosis and inhibit cell growth. Further investigation into N-(1,1-dioxidotetrahydrothiophen-3-yl)-2[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yloxy]acetamide could provide insights into its potential as an anticancer agent.

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